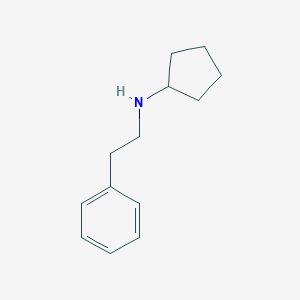
N-(2-phenylethyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-phenylethyl)cyclopentanamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-phenylethyl)cyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is an organic compound with the molecular formula C13H19N. It is characterized by a cyclopentane ring substituted with a phenylethylamine moiety. The compound can be synthesized through various methods, including reductive amination and other organic synthesis techniques. Its structural features suggest potential interactions with biological targets, which may contribute to its pharmacological properties.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, derivatives of phenylethylamines have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
2. Antioxidant Activity
This compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity can be quantitatively assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.
3. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, which are significant in treating conditions like arthritis and other inflammatory diseases. In vitro studies could assess its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing context for understanding this compound:
- Study on Phenylethylamines : A review highlighted the neuroprotective and anti-inflammatory effects of phenylethylamines derived from natural sources, suggesting that similar mechanisms might be present in this compound .
- Antioxidant Activity Assessment : In a comparative study, phenylethyl derivatives demonstrated significant antioxidant activity with IC50 values ranging from 5 to 20 µM in various assays . Such data could serve as a benchmark for evaluating this compound.
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWNDVNDXTOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406623 |
Source


|
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160567-89-5 |
Source


|
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













